[2-(2,5-Dimethylphenyl)-3-methylquinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone
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Overview
Description
[2-(2,5-Dimethylphenyl)-3-methylquinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with dimethylphenyl and pyrimidinyl piperazine groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,5-Dimethylphenyl)-3-methylquinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The 2,5-dimethylphenyl group can be introduced via Friedel-Crafts alkylation, where the quinoline core reacts with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Piperazine Derivatization: The pyrimidinyl piperazine moiety can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with 4-(pyrimidin-2-yl)piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinoline core or the pyrimidinyl piperazine moiety, potentially leading to the formation of dihydroquinoline or reduced piperazine derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid in sulfuric acid.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-(2,5-Dimethylphenyl)-3-methylquinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential pharmacological activities. It has shown promise in preliminary studies as an antimicrobial, anticancer, and anti-inflammatory agent. Researchers are investigating its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including infectious diseases and cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its derivatives may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(2,5-Dimethylphenyl)-3-methylquinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- [2-(2,5-Dimethylphenyl)-3-methylquinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone
- [2-(2,5-Dimethylphenyl)-3-methylquinolin-4-yl][4-(4-chlorophenyl)piperazin-1-yl]methanone
Uniqueness
Compared to similar compounds, [2-(2,5-Dimethylphenyl)-3-methylquinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its pyrimidinyl piperazine moiety, in particular, may enhance its binding affinity to specific biological targets, making it a more potent candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C27H27N5O |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
[2-(2,5-dimethylphenyl)-3-methylquinolin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C27H27N5O/c1-18-9-10-19(2)22(17-18)25-20(3)24(21-7-4-5-8-23(21)30-25)26(33)31-13-15-32(16-14-31)27-28-11-6-12-29-27/h4-12,17H,13-16H2,1-3H3 |
InChI Key |
SZTOERWLXWBEJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)N4CCN(CC4)C5=NC=CC=N5 |
Origin of Product |
United States |
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